3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione
CAS No.:
Cat. No.: VC18215570
Molecular Formula: C7H5BrN2O2S
Molecular Weight: 261.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN2O2S |
|---|---|
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | 6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine |
| Standard InChI | InChI=1S/C7H5BrN2O2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H,(H2,9,10) |
| Standard InChI Key | XYVOKRPJHNUUCR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)S(=O)(=O)N=C2N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s IUPAC name, 6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine, reflects a benzothiazole ring system fused with a sulfone group (S=O₂) at the 1,1-positions, an amino group (-NH₂) at position 3, and a bromine atom at position 6. The canonical SMILES string C1=CC2=C(C=C1Br)S(=O)(=O)N=C2N confirms this arrangement, highlighting the planar aromatic system and electron-withdrawing sulfone groups that enhance electrophilic substitution reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrN₂O₂S |
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | 6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine |
| PubChem CID | 161849456 |
| InChI Key | XYVOKRPJHNUUCR-UHFFFAOYSA-N |
The sulfone groups induce significant polarization within the benzothiazole ring, as evidenced by computational studies on analogous structures . This electronic perturbation likely facilitates nucleophilic attacks at the amino and bromine sites, making the compound a versatile intermediate in cross-coupling reactions .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Calculated logP values (≈2.1) indicate moderate lipophilicity, favoring membrane permeability in biological systems .
Thermal and Oxidative Stability
Applications in Materials Science and Drug Discovery
Coordination Chemistry and Catalysis
The amino and sulfone groups act as bidentate ligands, forming stable complexes with transition metals like rhodium and palladium . For example, Rh(I) complexes of aminobenzothiazoles demonstrate cytostatic activity against leukemia cells, hinting at therapeutic potential for the brominated analog .
Dye Synthesis and Polymer Science
In industrial chemistry, brominated benzothiazoles serve as precursors for azo dyes and photostable polymers. The bromine atom’s leaving-group capability enables nucleophilic aromatic substitution, facilitating covalent attachment to polymeric backbones or chromophores.
Recent Advances and Future Directions
Antioxidant and Enzyme Inhibition
Preliminary assays on aminobenzothiazoles reveal IC₅₀ values of 8–12 μM for urease inhibition, a target for Helicobacter pylori treatment . The bromine atom’s electron-withdrawing effects may enhance binding affinity, warranting further enzymatic studies.
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